2-Mesitylacetaldehyde
Overview
Description
2-Mesitylacetaldehyde is an organic compound with the molecular formula C11H14O. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an acetaldehyde moiety. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mesitylacetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride, followed by oxidation of the resulting 2-mesitylacetone. The oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions.
Another method involves the direct formylation of mesitylene using a Vilsmeier-Haack reaction, where mesitylene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Mesitylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-mesitylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-mesitylethanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones when reacted with amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Amines or hydrazines in the presence of acid catalysts.
Major Products
Oxidation: 2-Mesitylacetic acid.
Reduction: 2-Mesitylethanol.
Substitution: Imines or hydrazones.
Scientific Research Applications
2-Mesitylacetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are used in the study of enzyme mechanisms and as probes for biological systems.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Research into its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-mesitylacetaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, such as nucleophilic addition and substitution .
In biological systems, this compound and its derivatives can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved depend on the structure of the derivative and the biological context .
Comparison with Similar Compounds
2-Mesitylacetaldehyde can be compared with other aldehydes and ketones, such as benzaldehyde and acetophenone.
Benzaldehyde: Similar to this compound, benzaldehyde contains an aromatic ring with an aldehyde group.
Acetophenone: Acetophenone has a similar structure to this compound but contains a ketone group instead of an aldehyde group.
The unique feature of this compound is the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its chemical behavior and reactivity compared to simpler aldehydes and ketones .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMXUWHNVNPJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306240 | |
Record name | Mesitylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58047-52-2 | |
Record name | NSC174748 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesitylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4,6-trimethylphenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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